molecular formula C12H10N2O2S B1598464 4H-thieno[3,2-c]chromene-2-carbohydrazide CAS No. 351003-40-2

4H-thieno[3,2-c]chromene-2-carbohydrazide

Cat. No.: B1598464
CAS No.: 351003-40-2
M. Wt: 246.29 g/mol
InChI Key: BYNAEHIZFMTJEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-thieno[3,2-c]chromene-2-carbohydrazide (CAS 351003-40-2) is a heterocyclic compound with a molecular formula of C12H10N2O2S and a molecular weight of 246.28 g/mol. This carbohydrazide derivative serves as a versatile chemical building block and a privileged scaffold in medicinal chemistry, particularly in the development of small-molecule inhibitors. This compound has demonstrated significant research value as a core structure in the exploration of potent inhibitors for Notum Pectinacetylesterase, a target implicated in conditions such as osteoporosis due to its role in regulating bone mass . The 4H-thieno[3,2-c]chromene backbone allows for the generation of structure-activity relationship (SAR) data, enabling researchers to optimize potency by exploring substitutions at various positions on the ring system . As a key synthetic intermediate, the reactive hydrazide functional group enables further chemical modifications for creating diverse libraries of derivatives for biological screening. The compound is a solid with a calculated density of approximately 1.4 g/cm³ and a melting point of 193.76 °C . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. All sales are final for this specialty chemical, and the buyer assumes responsibility for confirming product identity and/or purity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4H-thieno[3,2-c]chromene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S/c13-14-12(15)10-5-7-6-16-9-4-2-1-3-8(9)11(7)17-10/h1-5H,6,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNAEHIZFMTJEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)SC(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391002
Record name 4H-Thieno[3,2-c][1]benzopyran-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351003-40-2
Record name 4H-Thieno[3,2-c][1]benzopyran-2-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351003-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Thieno[3,2-c][1]benzopyran-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of the 4H-Thieno[3,2-c]chromene Core

The foundational 4H-thieno[3,2-c]chromene structure is primarily assembled through cyclization reactions that form the central pyran ring, fusing the thiophene (B33073) and benzene (B151609) moieties. Key precursors for these syntheses are typically substituted thiophenes bearing an aryloxy group.

A significant method for constructing the 4H-thieno[3,2-c]chromene skeleton is through palladium-catalyzed intramolecular C-C bond formation. This approach is an efficient alternative to older methods, offering tolerance to various functional groups and proceeding under relatively mild conditions. researchgate.net

The synthesis starts with the iodination of 4-chloromethylthiophene-2-carbaldehyde using N-iodosuccinimide (NIS) under solvent-free conditions to produce 4-chloromethyl-5-iodothiophene-2-carbaldehyde. researchgate.net This intermediate is then reacted with various phenols to yield 4-aryloxymethyl-5-iodothiophene-2-carbaldehydes. The crucial cyclization step involves treating these precursors with a palladium catalyst, which facilitates an intramolecular arylation to form the desired 4H-thieno[3,2-c]chromene-2-carbaldehydes. researchgate.netresearchgate.net This reaction effectively creates the pyran ring by connecting the thiophene and aryl rings. researchgate.net

Table 1: Palladium-Catalyzed Synthesis of 4H-Thieno[3,2-c]chromene-2-carbaldehydes

Precursor Catalyst Conditions Product Yield (%)

Photochemical cyclization presents a superior alternative for the synthesis of the 4H-thieno[3,2-c]chromene core, often providing higher yields compared to palladium-catalyzed methods. crossref.org This strategy avoids the need for potentially toxic and expensive metal catalysts. mdpi.com

In this route, precursors such as 5-iodo-4-(aryloxymethyl)thiophene-2-carbaldehydes are dissolved in a suitable solvent like acetonitrile (B52724) and irradiated with UV light (e.g., at 254 nm). crossref.org The UV radiation initiates a ring-closure reaction, leading to the formation of substituted 4H-thieno[3,2-c]chromene-2-carbaldehydes in high yields. crossref.org This clean and efficient method is valuable for preparing these compounds, which can serve as covert marking pigments due to their photophysical properties. crossref.org

Table 2: Photochemical Synthesis of a 4H-Thieno[3,2-c]chromene Derivative

Precursor Conditions Product Yield (%)

Multi-component reactions (MCRs) are highly efficient, atom-economical processes where three or more reactants combine in a single step to form a complex product. nih.govarabjchem.org Various MCRs have been developed for the synthesis of the broader chromene family, which are foundational to understanding potential thienochromene synthesis. nih.govsigmaaldrich.com

A common MCR for 4H-chromenes involves the one-pot condensation of an aldehyde, malononitrile, and a phenol (B47542) or a 1,3-dicarbonyl compound like dimedone. mdpi.comarabjchem.org These reactions are often facilitated by a catalyst, which can range from basic catalysts like piperidine (B6355638) or DBU to nano-particle catalysts such as nano ZnO, under various conditions including reflux in ethanol (B145695) or even solvent-free grinding. mdpi.comarabjchem.org These methods provide rapid access to a diverse library of chromene derivatives. For example, dihydropyrano[3,2-c]chromenes can be synthesized via a three-component reaction of an aromatic aldehyde, malononitrile, and 4-hydroxycoumarin. sigmaaldrich.com Such strategies highlight the versatility of MCRs in building complex heterocyclic systems. arabjchem.orgnih.govsigmaaldrich.com

Derivatization and Functionalization at the 2-Carbohydrazide Position

The primary synthetic routes typically yield the 4H-thieno[3,2-c]chromene core with a carbaldehyde group at the 2-position. This aldehyde is a versatile handle for further functionalization to obtain the target carbohydrazide (B1668358).

The conversion of the 2-formyl group into a 2-carbohydrazide is a standard multi-step transformation. A common pathway involves the initial oxidation of the aldehyde to a carboxylic acid ester, such as ethyl 4H-thieno[3,2-c]chromene-2-carboxylate. sigmaaldrich.com

This ester can then be readily converted into the corresponding carbohydrazide. The reaction is typically achieved by refluxing the ester with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol. nih.gov This nucleophilic acyl substitution reaction replaces the ethoxy group of the ester with a hydrazinyl group (-NHNH2), yielding the final 4H-thieno[3,2-c]chromene-2-carbohydrazide. This carbohydrazide is a key intermediate for synthesizing a variety of other heterocyclic derivatives. nih.gov

The carbohydrazide functional group is a valuable synthon, particularly for its ability to undergo condensation reactions with aldehydes to form hydrazones (specifically, N'-arylidene derivatives). researchgate.netnih.gov

In a typical procedure, this compound is reacted with a selected aromatic aldehyde in a solvent such as ethanol or acetic acid, often with heating under reflux. researchgate.netnih.gov A catalytic amount of a base like piperidine may be added to facilitate the reaction. nih.gov This condensation reaction forms a new C=N bond, linking the carbohydrazide to the aryl group of the aldehyde and yielding the corresponding N'-arylidene-4H-thieno[3,2-c]chromene-2-carbohydrazide. This reaction allows for significant molecular diversification, as a wide variety of aromatic and heterocyclic aldehydes can be used. researchgate.netnih.gov

Table 3: Synthesis of N'-Arylidene-2-oxo-2H-chromene-3-carbohydrazides (Analogous Reaction)

Hydrazide Aldehyde Conditions Product Yield (%)
2-Oxo-2H-chromene-3-carbohydrazide Benzaldehyde EtOH, Piperidine (cat.), Reflux N'-Benzylidene-2-oxo-2H-chromene-3-carbohydrazide 87% nih.gov
2-Oxo-2H-chromene-3-carbohydrazide 4-Methoxybenzaldehyde EtOH, Piperidine (cat.), Reflux N'-(4-Methoxybenzylidene)-2-oxo-2H-chromene-3-carbohydrazide 90% nih.gov

Regioselective Chemical Reactions of the 4H-Thieno[3,2-c]chromene Scaffold

The 4H-thieno[3,2-c]chromene system is an electron-rich heterocyclic structure. The fusion of the thiophene ring, the pyran ring, and a benzene ring results in a unique electronic distribution that dictates the regioselectivity of its chemical reactions. The sulfur atom in the thiophene ring and the oxygen atom in the pyran ring both act as powerful electron-donating groups, activating the scaffold towards electrophilic attack. Conversely, these heteroatoms and the benzylic C4 position represent sites susceptible to oxidation, while the double bond within the pyran ring is a target for reduction.

Electrophilic Substitution Patterns

While specific studies on the electrophilic substitution of this compound are not extensively documented, the reactivity can be predicted based on the fundamental principles of thiophene chemistry. The thiophene ring is significantly more activated towards electrophilic substitution than the benzene ring.

In the 4H-thieno[3,2-c]chromene scaffold, the thiophene portion has two positions available for substitution: C2 and C3. The positions alpha to the sulfur atom (C2 and C3a) are the most electronically activated. Since the C2 position is occupied by the carbohydrazide group in the title compound and the C3a position is a bridgehead atom, the most probable site for electrophilic attack is the C3 position. This position is beta to the pyran-ring fusion but alpha to the sulfur atom, making it the most nucleophilic center.

This regioselectivity is supported by studies on precursors used in the synthesis of the thieno[3,2-c]chromene system. For instance, the iodination of 4-chloromethylthiophene-2-carbaldehyde with N-iodosuccinimide (NIS) occurs at the C5 position, which is the available position alpha to the sulfur atom. researchgate.net This precursor is then used to construct the final fused ring system, where this position corresponds to C3. researchgate.net

Therefore, common electrophilic substitution reactions such as halogenation, nitration, and formylation are expected to proceed with high regioselectivity at the C3 position.

Interactive Table 1: Predicted Electrophilic Substitution Reactions on the 4H-Thieno[3,2-c]chromene Scaffold

Reaction TypeReagent(s)Predicted ProductPredicted Position of Substitution
BrominationN-Bromosuccinimide (NBS) in DMF3-Bromo-4H-thieno[3,2-c]chromene derivativeC3
NitrationHNO₃/H₂SO₄3-Nitro-4H-thieno[3,2-c]chromene derivativeC3
FormylationPOCl₃, DMF (Vilsmeier-Haack)3-Formyl-4H-thieno[3,2-c]chromene derivativeC3
IodinationN-Iodosuccinimide (NIS)3-Iodo-4H-thieno[3,2-c]chromene derivativeC3

Oxidation and Reduction Pathways

The oxidation and reduction of the 4H-thieno[3,2-c]chromene scaffold can occur at several sites, including the thiophene sulfur, the pyran ring, and the benzylic C4 position.

Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation. Treatment with controlled amounts of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂), would likely yield the corresponding sulfoxide (B87167) (S-oxide). Further oxidation under stronger conditions would lead to the formation of the sulfone (S,S-dioxide). This transformation significantly alters the electronic properties of the ring system, withdrawing electron density and deactivating it towards further electrophilic substitution.

Additionally, the benzylic C4 methylene (B1212753) bridge is a potential site for oxidation, which could lead to the formation of a carbonyl group at this position, yielding a thienochromen-4-one derivative.

Reduction: Catalytic hydrogenation represents the most probable reduction pathway for the 4H-thieno[3,2-c]chromene scaffold. The C3a-C9b double bond within the dihydropyran ring is the most likely site to be reduced. Using catalysts like palladium on carbon (Pd/C) with a hydrogen atmosphere would saturate this bond, leading to the formation of the 2,3,3a,9b-tetrahydro-4H-thieno[3,2-c]chromene structure. Indeed, synthetic methods have been developed to produce these tetrahydro derivatives, confirming the accessibility of this reduced scaffold. researchgate.netbohrium.com The carbohydrazide functional group at the C2 position is generally stable under these hydrogenation conditions.

Interactive Table 2: Plausible Oxidation and Reduction Pathways for the 4H-Thieno[3,2-c]chromene Scaffold

TransformationReagent(s)Plausible ProductSite of Reaction
Oxidation
Sulfoxide Formationm-CPBA (1 equiv.)4H-thieno[3,2-c]chromene-8,8-dioxide derivativeThiophene Sulfur
Sulfone Formationm-CPBA (2 equiv.) or H₂O₂/AcOH4H-thieno[3,2-c]chromene-8,8-dioxide derivativeThiophene Sulfur
Benzylic OxidationCrO₃ or other strong oxidantsThieno[3,2-c]chromen-4-one derivativeC4 Methylene Group
Reduction
Ring HydrogenationH₂, Pd/C2,3,3a,9b-Tetrahydro-4H-thieno[3,2-c]chromene derivativeC3a-C9b Double Bond

Structural Elucidation and Advanced Spectroscopic Characterization of Synthesized Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4H-thieno[3,2-c]chromene-2-carbohydrazide, ¹H NMR, ¹³C NMR, and 2D NMR experiments are instrumental in confirming its intricate heterocyclic structure.

¹H NMR Spectroscopy:

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and coupling of hydrogen atoms. In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons of the chromene and thiophene (B33073) rings, the methylene (B1212753) protons of the 4H-pyran ring, and the protons of the carbohydrazide (B1668358) moiety.

The aromatic protons on the benzene (B151609) ring of the chromene system typically appear as a complex multiplet in the downfield region, generally between δ 7.0 and 8.0 ppm. The specific splitting patterns depend on their substitution and coupling with adjacent protons. The proton on the thiophene ring is expected to appear as a singlet in the aromatic region. A key feature is the signal for the methylene protons (H-4) of the dihydropyran ring, which would likely appear as a singlet at approximately δ 4.0-5.0 ppm. The protons of the hydrazide group (-CONHNH₂) would give rise to broad singlets that are exchangeable with D₂O. The NH proton of the amide is expected to be the most downfield, while the NH₂ protons would appear further upfield.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H (Chromene)7.0 - 8.0Multiplet
Thiophene-H7.2 - 7.8Singlet
4H-CH₂4.0 - 5.0Singlet
CONH 9.0 - 10.0Broad Singlet
NH 4.0 - 5.0Broad Singlet

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy:

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. The spectrum for this compound would display distinct signals for each unique carbon atom.

The carbonyl carbon of the hydrazide group is expected to be the most downfield signal, typically in the range of δ 160-170 ppm. The sp²-hybridized carbons of the aromatic and thiophene rings will appear between δ 110 and 160 ppm. The sp³-hybridized methylene carbon (C-4) of the pyran ring would be found in the upfield region, likely around δ 30-40 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carbohydrazide)160 - 170
Aromatic/Thiophene C110 - 160
4H-C H₂30 - 40

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

2D NMR Spectroscopy:

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish definitive structural assignments. A COSY spectrum would reveal correlations between coupled protons, for example, within the aromatic spin systems of the chromene moiety. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the signals observed in the ¹H and ¹³C NMR spectra. For instance, the signal for the C-4 carbon can be definitively linked to its attached methylene protons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

The most prominent peaks would include the N-H stretching vibrations of the primary amine (NH₂) and secondary amide (NH) groups of the hydrazide moiety, which typically appear as one or two sharp bands in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group is expected to produce a strong absorption band around 1640-1680 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the chromene ether linkage would likely be observed in the 1000-1300 cm⁻¹ range.

Interactive Data Table: Characteristic IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-H (Amide & Amine)Stretching3200 - 3400
C=O (Amide)Stretching1640 - 1680
Aromatic C-HStretching> 3000
Aromatic C=CStretching1450 - 1600
C-O-C (Ether)Stretching1000 - 1300

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition.

The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the exact molecular weight of the compound. The fragmentation pattern would likely involve the loss of the hydrazide side chain and cleavage of the heterocyclic rings, providing further evidence for the proposed structure.

X-ray Crystallography (if applicable for solid-state structure determination)

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This technique would unequivocally confirm the connectivity of the atoms and the stereochemistry of the 4H-pyran ring. While no specific X-ray crystallographic data for the title compound is currently available in the literature, studies on other 4H-chromene derivatives have confirmed their characteristic structural features. researchgate.net

Biological Activity and Pharmacological Potential Through Pre Clinical Evaluation

In Vitro Anti-proliferative Effects against Cancer Cell Lines

Derivatives of the 4H-chromene and thienochromene core have demonstrated significant anti-proliferative effects across a variety of human cancer cell lines. These compounds have been investigated for their cytotoxic potential and their ability to interfere with cellular growth mechanisms.

Numerous studies have quantified the cytotoxic effects of thienochromene and chromene derivatives using assays that determine the half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀).

A series of novel chromene derivatives (4a-e) displayed potent cytotoxicity with IC₅₀ values in the nanomolar range against melanoma and prostate cancer cell lines. nih.gov Specifically, compounds 4a and 4b were effective against both taxol-resistant and parental prostate cancer cell lines, as well as the A375 melanoma cell line. nih.gov The chromene compound 4e showed remarkable activity against four human glioma cell lines, with a particularly low IC₅₀ of 7.4 nM against the A172 glioma cell line. nih.gov

Further research into 2-amino-3-cyano-4-(aryl)-7-methoxy-4H-chromene compounds (2A-C and 2F) also revealed robust antiproliferative activities against several human cancer cell lines, with IC₅₀ values in the low nanomolar range. nih.gov Similarly, newly synthesized chromene derivatives incorporating azo dyes, such as compounds 4a, 4b, and 4c, exhibited significant antiproliferative activity against three cell lines with an IC₅₀ range of 0.3 to 2 µg/mL. nih.gov Other research has also highlighted the anticancer potential of various chromene derivatives against cell lines like HCT-116, MCF-7, and HepG-2. frontiersin.org

Table 1: Cytotoxicity of Chromene Derivatives against Various Cancer Cell Lines

CompoundCancer Cell LineIC₅₀ ValueSource
Chromene 4eA172 (Glioma)7.4 nM nih.gov
Chromene 4aA375 (Melanoma)0.13 µM nih.gov
Chromene 4bA375 (Melanoma)0.14 µM nih.gov
Chromene 4aTaxol-resistant Prostate Cancer0.19 µM nih.gov
Chromene 4bTaxol-resistant Prostate Cancer0.21 µM nih.gov
Compound 4a, 4b, 4cVarious0.3-2 µg/mL nih.gov
Compound 12, 13HCT-116, MCF-7, HepG-20.3-2 µg/mL frontiersin.org
Compound 59Various0.7-3.0 µg/mL frontiersin.org
Compound 60Various0.8-1.4 µg/mL frontiersin.org
Compound 61HCT-116, HepG-2, A-549, MCF-71.08–2.42 µg/mL frontiersin.org

The anticancer activity of thienochromene derivatives is often linked to their ability to modulate key cellular pathways involved in cell proliferation and survival. One of the well-documented mechanisms for 4-aryl-4H-chromenes is the induction of apoptosis. nih.gov Some compounds have been reported to induce apoptosis through the inhibition of tubulin polymerization. nih.gov

For instance, while chromene 4e was found to be a potent cytotoxic agent, it was only a weak inhibitor of tubulin polymerization, suggesting that other, as-yet-unidentified mechanisms contribute to its anticancer activity. nih.gov Other 4-arylchromene derivatives have been shown to cause substantial disruption of microtubules, leading to a G2/M phase cell-cycle arrest. nih.gov Compound 14, a 4H-chromene analog, was found to reduce cell proliferation by arresting cells in the G2/M phase. frontiersin.org

Furthermore, some chromene derivatives have been identified as potent inhibitors of the transcription factor MYB, a proto-oncogene implicated in the development of various cancers. nih.gov The dysregulated phosphatidylinositol-3-kinase (PI3K)-Akt-mammalian target of rapamycin (B549165) (mTOR) signaling pathway is another target for chromene scaffolds. researchgate.net The induction of elevated reactive oxygen species (ROS) generation in breast cancer cells is another mechanism through which these compounds exert their anti-proliferative effects. rsc.org

Antimicrobial Activities

The 4H-thieno[3,2-c]chromene scaffold and its analogs have been evaluated for their efficacy against a range of microbial pathogens, demonstrating both antibacterial and antifungal properties.

Derivatives of chromene have shown notable activity against Gram-positive bacteria. For example, a series of 1H-1,2,3-triazole-tethered-4H-chromene-containing D-glucose conjugates exhibited minimum inhibitory concentration (MIC) values in the range of 1.56 to 6.25 μM against Bacillus subtilis and Staphylococcus aureus. frontiersin.org Another study reported that newly synthesized 3-cyano-4H-chromene derivatives were more effective against Gram-positive bacteria than Gram-negative bacteria, with significant activity observed against Staphylococcus aureus. nih.gov

Derivatives of 2-oxo-2H-chromene-3-carbohydrazide have also been synthesized and evaluated for their antimicrobial properties. researchgate.net Certain compounds from this series showed significant inhibition against S. aureus and E. coli. researchgate.net The antibacterial activity of various chromene derivatives has been documented against a spectrum of bacteria, including those that are multidrug-resistant. nih.gov

Table 2: Antibacterial Activity of Chromene Derivatives

Compound ClassBacterial StrainActivity (MIC)Source
1H-1,2,3-triazole-tethered-4H-chromenes (72c, 72d, 72e)Bacillus subtilis1.56 - 6.25 µM frontiersin.org
1H-1,2,3-triazole-tethered-4H-chromenes (72a, 72d, 72e)Staphylococcus aureus- frontiersin.org
Azo chromophores (4b, 4c, 13e, 13i)Various0.007 - 3.9 µg/mL nih.gov

The antifungal potential of this class of compounds has also been explored. Thieno[3,2-b]pyridine derivatives, a related scaffold, have demonstrated notable efficacy against various fungi. mdpi.com For example, compounds I-1, I-7, and I-14 showed good antifungal activity against Cercospora arachidicola, with inhibition rates of 89%, 89%, and 81%, respectively. mdpi.com

Derivatives of 2-oxo-2H-chromene-3-carbohydrazide have shown significant inhibition against Candida albicans. researchgate.net Additionally, 3-cyano-4H-chromene derivatives displayed interesting antifungal activity against Fusarium sp. and Fusarium oxysporum. nih.gov

Enzyme Inhibition Studies

The 4H-thieno[3,2-c]chromene framework has been identified as a promising scaffold for the development of enzyme inhibitors. A notable example is the development of small molecule inhibitors of Notum Pectinacetylesterase based on the 4H-thieno[3,2-c]chromene structure. nih.gov Researchers have developed structure-activity relationships (SAR) for these inhibitors, leading to the identification of highly potent compounds. nih.gov

Furthermore, derivatives of the related thieno[3,2-c]pyrazol-3-amine scaffold have been designed and synthesized as potent inhibitors of glycogen (B147801) synthase kinase 3β (GSK-3β), an enzyme implicated in Alzheimer's disease. nih.gov One derivative, compound 16b, was identified as a potent GSK-3β inhibitor with an IC₅₀ of 3.1 nM. nih.gov Derivatives of 4-Oxo-4H-furo[2,3-h]chromene have also been explored as inhibitors of cholinesterases. nih.gov Other studies have reported on quinazoline-linked compounds that act as potent and selective inhibitors of human carbonic anhydrase isoforms IX and XII. researchgate.net

Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Derivatives of the related pyrano[3,2-c]chromene scaffold have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE), a key enzyme in the pathogenesis of Alzheimer's disease. In one study, a series of optically active pyrano[3,2-c]chromenes were tested, revealing that some compounds displayed potent inhibition of AChE. rsc.org Specifically, compounds designated as 4n and 4p were identified as significant inhibitors. rsc.org The research highlighted that the (S)-enantiomers were generally more potent than their (R)-enantiomer counterparts, suggesting a specific stereochemical requirement for binding to the active site of the enzyme. rsc.org Molecular modeling studies were also employed to understand this observed enantioselective discrimination by AChE. rsc.org

Another study investigated O-aromatic N,N-disubstituted carbamates and thiocarbamates, which are known for their cholinesterase inhibitory activity. While not thieno-chromenes, these structures provide context for cholinesterase inhibition. For instance, 2-(phenylcarbamoyl)phenyl diphenylcarbamate was found to be a potent butyrylcholinesterase (BChE) inhibitor with an IC₅₀ value of 1.60 µM. mdpi.com The most effective AChE inhibitor from this series was O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate , with an IC₅₀ of 38.98 µM. mdpi.com These findings underscore the potential of chromene-like and carbamate (B1207046) structures in designing cholinesterase inhibitors.

Table 1: Cholinesterase Inhibitory Activity of Selected Chromene and Carbamate Derivatives

Compound Target Enzyme IC₅₀ (µM)
Pyrano[3,2-c]chromene 4p Acetylcholinesterase (AChE) 19.2 rsc.org
Pyrano[3,2-c]chromene 4n Acetylcholinesterase (AChE) 21.3 rsc.org
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate Acetylcholinesterase (AChE) 38.98 mdpi.com
2-(phenylcarbamoyl)phenyl diphenylcarbamate Butyrylcholinesterase (BChE) 1.60 mdpi.com

β-Secretase Inhibition

β-Secretase (BACE1) is a primary therapeutic target for Alzheimer's disease, as it initiates the production of amyloid-β peptides. nih.gov Research into inhibitors for this enzyme is extensive, with various scaffolds being explored. While direct studies on 4H-thieno[3,2-c]chromene-2-carbohydrazide are not prominent in the available literature, research on related heterocyclic systems provides insight. For instance, tricyclic inhibitors have been developed for β-secretase, indicating that fused ring systems can be effective. google.com

One study focused on 1,3-diphenylurea (B7728601) derivatives, which were designed by combining a metal chelator with a β-secretase inhibitor scaffold. nih.gov The most effective compound in this series demonstrated an IC₅₀ value of 27.85 μM. nih.gov Another approach identified a sub-micromolar inhibitor (IC₅₀ = 0.53 μM) through in silico screening of a chemical library. nih.gov These examples show the diversity of structures that can achieve β-secretase inhibition, suggesting that the thieno-chromene scaffold could potentially be adapted for this target.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Activities Modulation

Cyclooxygenases (COX) and lipoxygenases (LOX) are key enzymes in the inflammatory pathway. The modulation of these enzymes is a strategy for treating inflammatory disorders. Research on 4-oxo-4H-furo[2,3-h]chromene derivatives, which are structurally analogous to thieno-chromenes, has shown inhibitory activity against COX-2 and lipoxygenases (5-LOX and 15-LOX). nih.gov

In this study, two hydrazone derivatives, 3b and 3e , were found to be moderate inhibitors of both COX-2 and lipoxygenases. nih.gov The presence of a trifluoromethyl group was noted to likely enhance biological activity through interactions with enzyme residues. nih.gov Another derivative, the 4-tolyl-substituted compound 2h , showed significant activity against 15-LOX with an IC₅₀ of 9.2 μM, alongside moderate COX-2 inhibition. nih.gov These findings indicate that the chromene core, when appropriately substituted, can serve as a scaffold for developing dual inhibitors of COX and LOX.

Table 2: COX and LOX Inhibitory Activity of Furo[2,3-h]chromene Derivatives

Compound Target Enzyme IC₅₀ (µM)
4-tolyl-substituted derivative 2h 15-Lipoxygenase (15-LOX) 9.2 nih.gov

Elastase Inhibition

Human Leukocyte Elastase (HLE) is a serine protease involved in the pathology of various inflammatory diseases. A study on novel thieno-1,3-oxazin-4-ones and thieno-1,3-thioxazin-4-ones, which are heterocyclic systems containing a thiophene (B33073) ring, reported inhibitory activity against HLE in the micromolar range. researchgate.net

The most notable compounds from this series were 2-(3-trifluoromethylphenylamino)-4H-thieno[2,3-d] nih.govuq.edu.auoxazin-4-one (3h) and 5,6-dimethyl-2-(4-nitrophenylamino)-4H-thieno[2,3-d] nih.govuq.edu.authioxazin-4-one (3o) . researchgate.net Compound 3h exhibited a Kᵢ value of 4 µM, while compound 3o had a Kᵢ of 14 µM. researchgate.net The study suggests that the thieno-oxazinone core is a viable scaffold for HLE inhibition. researchgate.net

Table 3: Human Leukocyte Elastase (HLE) Inhibitory Activity of Thieno-oxazinone and Thioxazinone Derivatives

Compound Kᵢ (µM)
3h 4 researchgate.net
3o 14 researchgate.net
3m 29 researchgate.net
3f 35 researchgate.net
3e 37 researchgate.net

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders. Several studies have explored 4H-chromene analogs as tyrosinase inhibitors. uq.edu.aunih.govnih.gov One study on synthetic dihydropyrano[3,2-b]chromenediones found that the compound DHPC04 was the most potent inhibitor, with a Kᵢ value of 4 µM, which is comparable to the standard inhibitor, kojic acid. uq.edu.aunih.gov Kinetic studies revealed that these compounds act as competitive inhibitors. nih.gov

Another investigation into 4H-chromene-3-carbonitrile derivatives identified compound 6f (2-amino-4-(4-((4-cyanobenzyl)oxy)phenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile) as the most potent inhibitor, with an IC₅₀ value of 35.38 ± 2.12 µM. nih.gov This compound also demonstrated a competitive inhibition mechanism. nih.gov These results highlight the potential of the chromene scaffold in designing effective tyrosinase inhibitors.

Table 4: Tyrosinase Inhibitory Activity of Chromene Derivatives

Compound Inhibition Type IC₅₀ (µM) Kᵢ (µM)
DHPC04 Competitive N/A 4 uq.edu.aunih.gov
6f Competitive 35.38 ± 2.12 nih.gov N/A
6e N/A 39.09 ± 0.34 nih.gov N/A

HIV-1 Integrase Inhibition

HIV-1 integrase is a crucial enzyme for the replication of the virus, making it an attractive target for antiretroviral therapy. Research into aryl diketoacids has shown them to be promising HIV-1 integrase inhibitors. nih.gov However, studies on compounds with scaffolds more closely related to thieno-chromenes have yielded mixed results.

A series of 4-oxo-4H-quinolizine-3-carboxylic acid derivatives, designed as bioisosteres of diketoacids, were synthesized and evaluated for their anti-HIV integrase activity. nih.gov The study found that these compounds did not exhibit obvious inhibitory activity. nih.gov The authors suggested that while the compounds possessed a suitable scaffold for chelating a single metal ion, they lacked the necessary structure for the two-metal binding mechanism required for potent inhibition. nih.gov Similarly, a series of 2-[7-(fluorobenzyloxy)-4-oxo-4H-chromen-3-yl]-1-hydroxyimidazoles were synthesized as potential HIV-1 integrase inhibitors but also did not show noticeable inhibition. researchgate.net

Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, as its overexpression is linked to numerous cancers. Several studies have explored thiophene-containing heterocyclic systems as EGFR inhibitors.

One study focused on the design and synthesis of 4,5-dihydro-1H-thieno[2',3':2,3]thiepino[4,5-c]pyrazole-3-carboxamide derivatives. semanticscholar.org The most potent compound from this series, 6g , demonstrated an IC₅₀ of 9.68 ± 1.95 µmol·L⁻¹ against the A549 human lung cancer cell line, which has high EGFR expression. semanticscholar.org Docking studies suggested that this compound binds to the EGFR active site in a manner similar to the known inhibitor gefitinib (B1684475), forming a key hydrogen bond with the MET769 residue. semanticscholar.org

Another research effort developed a series of thieno[2,3-d] nih.govuq.edu.aunih.govtriazine and acetamide (B32628) derivatives as dual EGFR/HER2 inhibitors. mdpi.com These compounds displayed potent activity against the H1299 lung cancer cell line, with IC₅₀ values ranging from 12 to 54 nM, which was superior to gefitinib in this specific assay. mdpi.com These findings underscore the potential of thieno-fused heterocyclic systems as scaffolds for potent EGFR inhibitors.

Table 5: EGFR Inhibitory Activity of Thieno-fused Heterocyclic Derivatives

Compound Series/Name Cell Line IC₅₀
Thieno[2,3-d] nih.govuq.edu.aunih.govtriazine and acetamide derivatives H1299 Lung Cancer 12 - 54 nM mdpi.com
Compound 6g A549 Lung Cancer 9.68 ± 1.95 µM semanticscholar.org

Anti-inflammatory Mechanisms

Derivatives of the 4H-thieno[3,2-c]chromene scaffold have demonstrated notable anti-inflammatory properties through the modulation of key signaling pathways involved in the inflammatory response. Research has specifically highlighted the role of these compounds in inhibiting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, a critical signaling cascade for numerous cytokines and growth factors. nih.govresearchgate.net

In vitro studies on 4-oxo-4H-thieno[3,2-c]chromene derivatives have shown their ability to inhibit the phosphorylation of STAT1 (pSTAT1) and STAT5 (pSTAT5), which are key mediators of inflammatory signaling. nih.govbg.ac.rsresearchgate.net The inhibition of the JAK/STAT pathway by these compounds effectively downregulates the inflammatory cascade initiated by various cytokines. nih.govresearchgate.net

One of the most effective compounds identified in these studies was Ethyl 7-hydroxy-4-oxo-4H-thieno[3,2-c]chromene-2-carboxylate, which exhibited significant inhibition of pSTAT5 in a granulocyte-macrophage colony-stimulating factor (GM-CSF)-triggered peripheral blood mononuclear cell (PBMC) assay, with a half-maximal inhibitory concentration (IC50) value of 5.0 µM. nih.govbg.ac.rs This demonstrates the potential of the thieno[3,2-c]chromene core in developing potent anti-inflammatory agents.

Table 1: Anti-inflammatory Activity of 4-oxo-4H-thieno[3,2-c]chromene Derivatives

Compound Target Assay Activity (IC₅₀)
Ethyl 7-hydroxy-4-oxo-4H-thieno[3,2-c]chromene-2-carboxylate pSTAT5 GM-CSF-triggered PBMC 5.0 µM nih.govbg.ac.rs
4-oxo-4H-thieno[3,2-c]chromene derivatives pSTAT1, pSTAT5 In vitro Inhibition observed nih.govresearchgate.net

Antiulcer Activity in Preclinical Models

Preclinical investigations have revealed the potential of 4H-thieno[3,2-c]chromene derivatives as antiulcer agents. A notable finding is the high antiulcer activity demonstrated by 4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde. researchgate.net This activity was discovered during studies on the chemical transformations of 4H-thieno[3,2-c]chromene-2-carbaldehyde, where oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) in methanol (B129727) yielded the potent antiulcer compound. researchgate.netresearchgate.net

While the specific preclinical models used to establish this high antiulcer activity are not extensively detailed in the available literature, the finding underscores the gastroprotective potential of this heterocyclic system. The transformation of the formyl group in the parent compound into various other functional groups, including amides and esters, has been explored, suggesting a pathway for the synthesis of derivatives like this compound for further antiulcer evaluation. researchgate.net

Other Reported Pharmacological Activities and Their Mechanistic Basis

The therapeutic potential of the 4H-thieno[3,2-c]chromene scaffold extends beyond anti-inflammatory and antiulcer activities, with various derivatives exhibiting a range of other pharmacological effects.

Antiallergic Activity: A fascinating application of the 4H-thieno[3,2-c]chromene moiety has been demonstrated in the development of Siglec (sialic acid-binding immunoglobulin-like lectin) ligands. Specifically, a 9-N-(4H-thieno[3,2-c]chromene-2-carbonyl) group attached to a sialic acid scaffold significantly enhanced binding affinity to Siglec-1. nih.gov Siglecs are crucial regulators of the immune system, and their modulation can impact allergic inflammation. This finding suggests a potential mechanism for the antiallergic effects of these compounds through targeted interaction with immune cell receptors. nih.govresearchgate.net

Analgesic and Antiparkinsonian Activity: Several studies have pointed to the analgesic and antiparkinsonian potential of 4H-thieno[3,2-c]chromene derivatives. researchgate.netscispace.com While the precise mechanisms are still under investigation, the structural similarity of these compounds to known neuroactive agents suggests possible interactions with central nervous system targets. google.comgoogle.com Patents have been filed for multicyclic compounds based on the thieno[3,2-c]chromene framework for the treatment of neurological disorders. google.comgoogle.com

Mucolytic Activity: Some derivatives of 4H-thieno[3,2-c]chromene have been reported to possess mucoregulatory properties. researchgate.net This suggests potential applications in respiratory conditions characterized by excessive mucus production, although the mechanistic basis for this activity requires further elucidation.

Anti-diabetes and Anti-hyperlipidemia: The broader class of chromene derivatives has been evaluated for its potential in managing metabolic disorders. Studies have shown that certain chromenes exhibit significant α-glucosidase inhibitory activity, which is a key mechanism for controlling postprandial hyperglycemia in diabetes. researchgate.net Some coumarin (B35378) derivatives, which share a structural relationship with thienochromenes, have also been reported to have hypolipidemic properties. researchgate.net While direct evidence for this compound is limited, these findings suggest a promising avenue for future research.

Table 2: Other Reported Pharmacological Activities of 4H-thieno[3,2-c]chromene Derivatives

Activity Derivative/Scaffold Mechanistic Insight/Finding
Antiallergic 9-N-(4H-thieno[3,2-c]chromene-2-carbonyl) on sialic acid Enhanced binding to Siglec-1 nih.gov
Analgesic 4H-thieno[3,2-c]chromene derivatives Reported activity researchgate.netorcid.org
Antiparkinsonian 4H-thieno[3,2-c]chromene derivatives Reported activity researchgate.netscispace.com
Mucolytic 4H-thieno[3,2-c]chromene derivatives Reported mucoregulatory properties researchgate.net
Anti-diabetes Chromene derivatives α-glucosidase inhibition researchgate.net
Anti-hyperlipidemia Coumarin derivatives Reported hypolipidemic properties researchgate.net

Investigation of Multi-Target-Directed Ligand Potential

The diverse pharmacological profile of 4H-thieno[3,2-c]chromene derivatives suggests their potential as multi-target-directed ligands (MTDLs), a therapeutic strategy that involves a single molecule acting on multiple biological targets to achieve a more effective and holistic treatment outcome.

The demonstrated inhibition of the JAK/STAT pathway for anti-inflammatory effects, coupled with the potential for α-glucosidase inhibition in diabetes management, points towards a polypharmacological profile. nih.govresearchgate.net Furthermore, the discovery of 4H-thieno[3,2-c]chromene-based compounds as inhibitors of Notum Pectinacetylesterase, an enzyme involved in Wnt signaling, adds another dimension to their multi-target potential. researchgate.netumich.edu The Wnt signaling pathway is implicated in various diseases, including cancer and osteoporosis.

The ability of these compounds to interact with a range of targets, from inflammatory cytokines and enzymes to immune cell receptors, underscores their promise in the development of novel therapeutics for complex diseases with multifactorial etiologies. nih.govnih.govresearchgate.net

Table of Mentioned Compounds

Compound Name
This compound
4-oxo-4H-thieno[3,2-c]chromene
Ethyl 7-hydroxy-4-oxo-4H-thieno[3,2-c]chromene-2-carboxylate
4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde
4H-thieno[3,2-c]chromene-2-carbaldehyde
9-N-(4H-thieno[3,2-c]chromene-2-carbonyl) sialic acid derivative
4H-thieno[3,2-c]chromene-2-carboxylic acid

Advancements in Drug Discovery: The Structure-Activity Relationship and Lead Optimization of this compound Derivatives

The heterocyclic compound 4H-thieno[3,2-c]chromene serves as a pivotal scaffold in medicinal chemistry, forming the basis for the development of novel therapeutic agents. The carbohydrazide (B1668358) derivative, in particular, has been a subject of interest for its potential biological activities. This article delves into the nuanced world of its structure-activity relationships (SAR) and the strategic optimization efforts aimed at enhancing its therapeutic profile.

Structure Activity Relationship Sar and Lead Optimization Strategies

The exploration of the 4H-thieno[3,2-c]chromene scaffold has led to a deeper understanding of how its structural features correlate with its biological function. This knowledge is crucial for guiding the design of more effective and specific drug candidates. Research has particularly focused on derivatives of this scaffold as potential inhibitors of enzymes like Notum Pectinacetylesterase, which is implicated in conditions such as osteoporosis. nih.gov

The biological activity of derivatives of the 4H-thieno[3,2-c]chromene scaffold is highly sensitive to the nature and position of various substituents. A systematic approach to understanding these effects involves modifying specific positions on the heterocyclic core and evaluating the impact on biological potency.

In studies on related chromene derivatives, the introduction of different functional groups has been shown to modulate activity significantly. For instance, in furochromone derivatives, which share structural similarities, the presence of electron-withdrawing groups like fluorine or chlorine on a phenyl substituent can influence inhibitory effects on enzymes such as cholinesterases. nih.gov Specifically, a 3-fluorophenyl group or a 4-chlorophenyl group on related hydrazone derivatives led to notable inhibitory activity. nih.gov These findings in analogous systems highlight the general principle that substituent choice is a critical determinant of biological outcome.

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the 4H-thieno[3,2-c]chromene scaffold, the core heterocyclic structure itself is the primary pharmacophoric element. nih.govfrontiersin.org This rigid, fused-ring system correctly orients the other functional groups for optimal interaction with the target protein.

Key pharmacophoric features can be identified as:

The Fused Thieno-Chromene System: This large, relatively planar, and electron-rich ring system is fundamental for activity, likely participating in hydrophobic and π-π stacking interactions within the binding site of the target enzyme.

The Hydrazide Moiety (-CONHNH₂): The carbohydrazide (B1668358) group at the 2-position of the thiophene (B33073) ring is a significant feature. It contains hydrogen bond donors (the -NH and -NH₂ groups) and a hydrogen bond acceptor (the carbonyl oxygen). This functionality can form crucial directional interactions that anchor the ligand into its binding pocket. In studies of other heterocyclic hydrazones, this part of the molecule is often vital for activity. nih.gov

The Oxygen and Sulfur Heteroatoms: The oxygen atom within the chromene ring and the sulfur atom in the thiophene ring are important for defining the scaffold's geometry and electronic distribution. They can also act as hydrogen bond acceptors.

Substituent Positions: The chromene ring offers several positions for substitution, allowing for the fine-tuning of properties like solubility, metabolic stability, and target affinity.

The goal of lead optimization is to modify a lead compound to create analogues with improved characteristics, such as higher potency (activity at lower concentrations) and better selectivity (acting on the desired target without affecting others). For the 4H-thieno[3,2-c]chromene scaffold, a key strategy has involved the synthesis of analogues with modifications at the 5-position. nih.gov

Researchers have designed and synthesized three distinct series of analogues based on the identity of the atom at this position, leading to the development of highly potent inhibitors of Notum Pectinacetylesterase. nih.gov The synthesis of such analogues often begins with a suitable precursor, such as Ethyl 4H-thieno[3,2-c]chromene-2-carboxylate, which can then be reacted with hydrazine (B178648) hydrate (B1144303) to form the desired carbohydrazide. sigmaaldrich.com Subsequent modifications can be made to the chromene ring or other parts of the scaffold.

Multi-component reactions are often employed for the efficient synthesis of chromene derivatives, allowing for the rapid creation of a library of analogues for biological screening. frontiersin.orgscispace.com These synthetic strategies enable the exploration of a wide chemical space to identify compounds with optimal activity.

Bioisosteric replacement is a powerful strategy in drug design where a part of the molecule is exchanged for a chemically different group that retains similar physical or chemical properties, leading to improved pharmacokinetics or target binding. A prominent example of this approach on the 4H-thieno[3,2-c]chromene scaffold involves modifications at the 5-position. nih.gov

Table of Analogue Modifications and Outcomes

This table summarizes the outcomes of strategic modifications to the 4H-thieno[3,2-c]chromene scaffold as described in the literature for inhibiting Notum Pectinacetylesterase. nih.gov

Modification StrategyPosition of ModificationAtoms/Groups TestedReported Outcome
Scaffold Modification / Bioisosteric Replacement5-PositionCarbonIdentification of highly potent inhibitors
Scaffold Modification / Bioisosteric Replacement5-PositionOxygenIdentification of highly potent inhibitors
Scaffold Modification / Bioisosteric Replacement5-PositionSulfurIdentification of highly potent inhibitors

Computational Chemistry and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is instrumental in drug discovery for screening virtual libraries of compounds and elucidating the molecular basis of a ligand's activity.

Binding mode analysis reveals the specific interactions that stabilize the ligand within the protein's active site. For chromene-based compounds, these interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking.

Studies on novel indole-tethered chromene derivatives targeting the tubulin protein (PDB ID: 6JCJ) have shown that the chromene scaffold is a key participant in binding. For instance, a derivative featuring fluorine and methyl substitutions demonstrated a strong interaction profile, forming five hydrogen bonds with amino acid residues such as GLN15, ASN18, GLU77, ARG229, and THR225. nih.gov Similarly, docking studies of chromeno[2,3-b]pyridine derivatives against the Rab23 protein showed that the pyran and pyridine (B92270) moieties interact favorably within the binding site. researchgate.net For other 4H-chromene derivatives designed as anti-cancer agents, molecular docking analysis against anti-apoptotic proteins like Bcl-2 revealed crucial hydrogen bonds and hydrophobic interactions that are believed to contribute to their apoptotic activity. researchgate.net These examples underscore the ability of the chromene core and its substituents to form a network of interactions, anchoring the ligand to its biological target.

Docking programs calculate a score that estimates the binding affinity between a ligand and a protein, typically expressed in kcal/mol. A more negative score suggests a stronger, more favorable interaction. This scoring allows for the ranking of different compounds and the prioritization of those with the highest predicted potency.

Computational studies on various chromene derivatives have reported a range of binding affinities against several therapeutically relevant protein targets. For example, a series of 4H-chromone-tetrahydropyrimidine derivatives showed binding energy scores from -7.8 to -10.16 kcal/mol against the Bcr-Abl oncogene. acs.orgnih.gov In another study, novel quinazoline–chromene hybrids targeting EGFR and VEGFR2 receptors yielded excellent docking scores, with the most active compounds reaching -11.300 kcal/mol and -11.247 kcal/mol, respectively. researchgate.net These values indicate strong predicted binding, often superior to reference inhibitors, highlighting the potential of the chromene scaffold in designing potent inhibitors.

Table 1: Predicted Binding Affinities of Various Chromene Derivatives Against Different Protein Targets
Compound ClassProtein Target (PDB ID)Predicted Binding Affinity (kcal/mol)Reference
Indole-tethered chromene derivativeTubulin (6JCJ)-6.4 nih.gov
Chromeno[2,3-b]pyridine derivativeRab23-7.9 researchgate.net
4H-Chromone-tetrahydropyrimidine derivativeBcr-Abl Oncogene-10.16 nih.gov
Dihydropyrano[3,2-c]chromene derivativeAnticancer Target (6i1o)-10.07 nih.gov
Quinazoline-chromene hybridEGFR-11.30 researchgate.net
Quinazoline-chromene hybridVEGFR2-11.25 researchgate.net

Molecular Dynamics Simulations for Conformational Stability and Dynamic Interactions

Molecular dynamics (MD) simulations provide detailed information about the conformational stability and dynamic behavior of a ligand-protein complex over time. nih.govyoutube.com By simulating the movements of atoms and molecules, MD can validate the stability of docking poses and reveal dynamic interactions that are not apparent in static models. rsc.orgnih.govnih.gov

For chromene derivatives, MD simulations have been used to confirm the stability of the ligand within the target's binding pocket. In a study of quinazoline-chromene hybrids targeting EGFR and VEGFR2, MD simulations performed for 100 nanoseconds revealed that the most promising compounds formed stable complexes. researchgate.net Analysis of the Root Mean Square Deviation (RMSD) of the ligand showed minimal fluctuation (around 2 Å), indicating that the ligand does not dissociate from the binding site and maintains a stable conformation. researchgate.net Similarly, MD simulations of indole-tethered chromenes further demonstrated the stability of the ligand-receptor interactions predicted by docking. nih.gov These simulations are critical for confirming that the computationally predicted binding mode is likely to be maintained under physiological conditions.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. nih.govmdpi.comresearchgate.net DFT calculations can determine properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). d-nb.inforesearchgate.netresearchgate.net

For various 4H-chromene derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have provided significant insights. d-nb.infoekb.eg The HOMO-LUMO energy gap is a key parameter used to describe the chemical reactivity and stability of a molecule; a smaller gap suggests higher reactivity. rsc.org MEP analysis identifies the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule, which helps in understanding sites susceptible to electrophilic and nucleophilic attack. scirp.org For 2-amino-4H-chromenes, DFT studies have successfully correlated theoretical calculations of vibrational frequencies (FT-IR) and NMR chemical shifts with experimental data, validating the computed electronic properties. d-nb.info Such studies on the 4H-thieno[3,2-c]chromene-2-carbohydrazide core would elucidate its intrinsic electronic characteristics and reactivity profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to build a statistical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors (physicochemical, topological, or electronic properties) that influence activity, QSAR models can predict the potency of new, untested compounds.

While a specific QSAR model for this compound has not been reported, foundational Structure-Activity Relationship (SAR) studies on the 4H-thieno[3,2-c]chromene scaffold exist. Researchers have developed SAR on inhibitors of Notum Pectinacetylesterase by modifying the 5-position of the thienochromene core, identifying highly potent compounds in the process. nih.gov Furthermore, a 3D-QSAR study on cyclohexane-1,3-dione derivatives, which can cyclize to form chromene-like structures, successfully modeled their inhibitory activity against the c-Met kinase. acs.org This study identified that steric and electrostatic fields were the most significant contributors to the biological activity, providing a predictive model to guide the design of more potent inhibitors. acs.org A similar QSAR approach would be highly valuable for optimizing the carbohydrazide (B1668358) series.

In Silico Prediction of Absorption, Distribution, Metabolism (excluding excretion) properties (ADME) for Compound Prioritization

In silico ADME prediction is a critical step in modern drug discovery, used to assess the pharmacokinetic profile of a compound before its synthesis. mdpi.combenthamscience.com These computational models predict properties like intestinal absorption, blood-brain barrier (BBB) penetration, interaction with metabolic enzymes (like Cytochrome P450s), and adherence to drug-likeness rules such as Lipinski's Rule of Five. eijppr.com

Table 2: Representative In Silico ADME Predictions for Analogous Chromene Derivatives
Compound ClassLipinski's Rule of Five ViolationsHuman Intestinal AbsorptionCaco-2 PermeabilityP-gp SubstrateCYP3A4 InhibitorReference
Chromeno[2,3-b]pyridine derivatives0GoodGoodNoYes researchgate.net
N-methyl-3-nitro-4H-chromen-2-amines0HighHighNoNo researchgate.net
Quinazoline-chromene hybrids0HighHighNoYes researchgate.net
3-acetyl-4H-chromene derivativesNot specifiedGoodGoodNot specifiedNot specified researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4H-thieno[3,2-c]chromene-2-carbohydrazide?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions. A common approach involves the Vilsmeier–Haack reaction of 4-chloro-2H-benzopyran-3-carboxaldehyde with thioglycolate or dithiane derivatives under reflux conditions (e.g., POCl₃/DMF at 60°C). Subsequent hydrazide formation is achieved by treating intermediates with hydrazine hydrate in ethanol or benzene, followed by recrystallization . For example, details cyclization with thioglycolate (yield: 85–90%) and highlights the role of base (e.g., K₂CO₃) in facilitating ring closure.

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Characterization relies on ¹H/¹³C NMR , IR , and mass spectrometry . Key spectral markers include:

  • IR : N–H stretching (~3200–3300 cm⁻¹) and C=O absorption (~1650 cm⁻¹) for the carbohydrazide moiety.
  • ¹H NMR : Distinct peaks for the thiophene-protons (δ 6.8–7.5 ppm) and chromene ring protons (δ 4.5–5.5 ppm).
  • MS : Molecular ion peaks matching the molecular formula (C₁₂H₉N₂O₂SCl) .

Q. What purification techniques are recommended for this compound?

  • Methodological Answer : Recrystallization using ethanol or methanol is standard for removing unreacted hydrazine or byproducts. Silica gel column chromatography (eluent: n-hexane/ethyl acetate, 8:2) is employed for derivatives with low solubility . emphasizes acetic acid as a catalyst in Schiff base formation, requiring post-reaction neutralization before purification.

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when using different cyclizing agents (e.g., thioglycolate vs. dithiane)?

  • Methodological Answer : Discrepancies arise from steric and electronic effects of cyclizing agents. For instance:

  • Thioglycolate (SHCH₂COOR) provides higher yields (90%) due to its nucleophilic sulfur atom facilitating ring closure .
  • Dithiane derivatives may require longer reaction times or elevated temperatures to achieve comparable yields. Optimization should include kinetic studies (TLC monitoring) and solvent screening (e.g., acetone vs. ethanol) .

Q. What strategies improve regioselectivity in functionalizing the thiophene ring of this compound?

  • Methodological Answer : Regioselective modifications (e.g., halogenation, alkylation) are guided by DFT calculations to predict electron-density distribution. Electrophilic substitution at the C3 position of the thiophene ring is favored due to its higher electron density. Experimental validation involves directing groups (e.g., –NO₂) or Lewis acid catalysts (e.g., FeCl₃) .

Q. How should researchers design experiments to evaluate the antimicrobial activity of derivatives?

  • Methodological Answer :

Structural Modifications : Introduce substituents at the 4-position of the chromene ring (e.g., pyrazole or aryl groups) to enhance bioactivity .

Assay Design : Use agar dilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and measure MIC values.

Data Analysis : Correlate substituent electronic properties (Hammett constants) with activity trends .

Q. Why do spectral data for this compound derivatives sometimes conflict with computational predictions?

  • Methodological Answer : Discrepancies often stem from solvent effects or tautomerism . For example:

  • Solvent Polarity : Polar solvents (DMSO-d₆) stabilize zwitterionic forms, altering NMR chemical shifts.
  • Tautomeric Equilibria : The carbohydrazide moiety can exist as hydrazone or azo forms, requiring 2D NMR (e.g., NOESY) for resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4H-thieno[3,2-c]chromene-2-carbohydrazide
Reactant of Route 2
4H-thieno[3,2-c]chromene-2-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.